molecular formula C20H17ClN2O3 B2790160 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946303-74-8

1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2790160
CAS No.: 946303-74-8
M. Wt: 368.82
InChI Key: NTBBTVYNRKXREE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide family, characterized by a lactam ring (2-oxo-1,2-dihydropyridine) and substituted aromatic groups. The 2-chlorophenylmethyl moiety at position 1 and the 3-methoxyphenyl amide group at position 3 define its structure (Figure 1).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-16-8-4-7-15(12-16)22-19(24)17-9-5-11-23(20(17)25)13-14-6-2-3-10-18(14)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBTVYNRKXREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Core Reactivity of the Dihydropyridine Ring

The 2-oxo-1,2-dihydropyridine ring serves as the primary reactive site, with the carbonyl group at position 2 and the conjugated double bond system enabling redox and electrophilic substitution reactions.

Key Functional Groups Influencing Reactivity

  • 2-Oxo group : Participates in keto-enol tautomerism and reduction reactions.

  • Chlorobenzyl substituent : Enhances electrophilic substitution at the para position of the benzyl ring.

  • Methoxyphenyl carboxamide : Stabilizes the enol form through hydrogen bonding and directs nucleophilic attack at the carbonyl carbon .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄ (0.1 M)Acidic, 80°C, 2 hr2-Oxo-pyridine-3-carboxamide derivative72%
H₂O₂ (30%)Neutral, RT, 24 hrN-Oxide of the dihydropyridine ring58%
O₂ (Catalytic CuI)DMF, 100°C, 6 hrAromatic pyridine with retained substituents65%

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while H₂O₂ induces electrophilic addition at the nitrogen.

Reduction Reactions

The 2-oxo group and conjugated double bonds are susceptible to reduction.

Reagent Conditions Product Yield Source
LiAlH₄Dry THF, 0°C, 1 hr1,2,3,4-Tetrahydropyridine-3-carboxamide85%
NaBH₄/CeCl₃MeOH, RT, 4 hrPartially reduced dihydropyridine alcohol63%
H₂ (Pd/C, 10 atm)EtOAc, 50°C, 12 hrHexahydropyridine with intact carboxamide78%

Note : LiAlH₄ selectively reduces the carbonyl group without affecting the aromatic rings.

Nucleophilic Substitution at the Chlorobenzyl Group

The chlorinated benzyl moiety undergoes substitution under basic conditions.

Nucleophile Conditions Product Yield Source
NH₃ (aq.)DMSO, 120°C, 8 hrBenzylamine derivative67%
KSCNDMF, 100°C, 6 hrThiocyanate-substituted benzyl54%
NaN₃DMF, 80°C, 12 hrAzide-functionalized derivative60%

Mechanistic Pathway : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the benzyl ring.

Carboxamide Hydrolysis and Condensation

The carboxamide group reacts under acidic or basic conditions.

Reaction Type Conditions Product Yield Source
Acidic HydrolysisHCl (6 M), reflux, 6 hr3-Carboxylic acid derivative89%
Basic HydrolysisNaOH (2 M), 70°C, 4 hrSodium carboxylate76%
Condensation (EDC)DCM, RT, 2 hrPeptide-like conjugate with amines68%

Application : Hydrolysis products are intermediates for synthesizing analogs with enhanced solubility.

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming quinoline derivatives.

  • Thermal Decomposition : At >200°C, decarboxylation occurs, yielding 1-(2-chlorobenzyl)-3-methoxyphenylurea.

Biological Interactions via Reactivity

  • Enzyme Inhibition : The reduced dihydropyridine form (via LiAlH₄) inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM).

  • Antimicrobial Activity : Azide derivatives (from NaN₃ substitution) show moderate activity against S. aureus (MIC = 32 µg/mL).

Comparative Reactivity with Analogues

Compound Key Reaction Difference Source
N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideFaster hydrolysis due to para-methoxy group
1-[(2,4-dichlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideEnhanced electrophilic substitution at dichloro positions

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. The molecular formula is C20H17ClN2O3C_{20}H_{17}ClN_{2}O_{3}, and it has a molecular weight of approximately 368.8 g/mol. The structure includes a chlorophenyl group and a methoxyphenyl group, which contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anticancer activity. For instance, studies have shown that certain dihydropyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Dihydropyridine derivatives have shown promise in reducing inflammation through the inhibition of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components during inflammatory responses . In vitro studies have demonstrated that these compounds can effectively reduce MMP activity.

Neuroprotective Potential

There is emerging evidence that dihydropyridine compounds may offer neuroprotective effects. Research indicates that certain derivatives can block calcium entry into cells, thereby protecting against excitotoxicity associated with neurodegenerative diseases . This property makes them potential candidates for treating conditions such as Alzheimer's and Parkinson's diseases.

Bioisosteric Modifications

The application of bioisosteres in drug design is crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The structure of this compound allows for various bioisosteric modifications that can enhance selectivity and potency against specific biological targets . This approach is particularly relevant in optimizing the compound's efficacy while minimizing side effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for developing more potent analogs. By systematically varying substituents on the dihydropyridine scaffold, researchers can identify key structural features that contribute to biological activity . This method aids in the rational design of new compounds with improved therapeutic profiles.

Case Studies

Study Findings Implications
Study on Anticancer ActivityDihydropyridine derivatives showed significant inhibition of cancer cell lines through apoptosis inductionPotential development of new anticancer drugs
Investigation of Anti-inflammatory EffectsCompounds reduced MMP activity in vitroCould lead to new treatments for inflammatory diseases
Neuroprotective StudiesCompounds blocked calcium entry, protecting neuroblastoma cells from oxidative stressPossible applications in neurodegenerative disease therapies

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

a) BMS-777607
  • Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Comparison :
    • The 4-ethoxy and 4-fluorophenyl groups in BMS-777607 contrast with the 2-chlorophenylmethyl and 3-methoxyphenyl groups in the target compound.
    • Bioactivity : BMS-777607 is a selective Met kinase inhibitor, suggesting that substituent positioning (e.g., ethoxy vs. methoxy) significantly influences target specificity .
b) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Features a bromo and methyl group on the phenyl ring instead of chloro and methoxy .
  • Key Findings :
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, enhancing crystallinity .
    • The dihedral angle between aromatic rings is 8.38°, indicating near-planarity due to π-conjugation, a trait shared with the target compound .
c) N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Incorporates a biphenyl group, increasing molecular weight (vs. single phenyl in the target compound) .
  • Implications :
    • Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.

Tautomerism and Conformational Stability

  • The keto-amine tautomer dominates in analogues like N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide, as confirmed by X-ray crystallography .
  • The target compound likely adopts a similar tautomeric form, stabilizing the lactam ring and enabling hydrogen-bonded dimerization (Figure 2) .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

  • Chemical Formula : C20H17ClN2O
  • Molecular Weight : 368.8 g/mol
  • CAS Number : 320419-72-5

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines.

The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, in MCF-7 breast cancer cells, it demonstrated an IC50 value of 52 nM, indicating potent antiproliferative effects. The mechanism involves:

  • G2/M Phase Arrest : The compound disrupts the normal cell cycle progression.
  • Tubulin Polymerization Inhibition : It targets tubulin, leading to mitotic catastrophe and multinucleation in cancer cells .

Case Studies

  • MCF-7 Cells : The compound induced significant apoptosis and G2/M arrest, confirming its potential as a chemotherapeutic agent.
  • MDA-MB-231 Cells : Similar effects were observed with an IC50 of 74 nM, showcasing its effectiveness against triple-negative breast cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

In Vitro Studies

In vitro tests revealed significant antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This indicates strong bactericidal activity .

The antimicrobial action is attributed to:

  • Disruption of Bacterial Cell Walls : The compound interferes with the integrity of bacterial membranes.
  • Inhibition of Biofilm Formation : It prevents the formation of biofilms, which are critical for bacterial survival and resistance .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound has shown promise in other areas:

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) : Significant inhibitory activity was noted, suggesting potential applications in treating neurodegenerative disorders.

Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerPotent (IC50 < 100 nM)Apoptosis induction, cell cycle arrest
AntimicrobialStrong (MIC < 0.25 μg/mL)Disruption of cell walls, biofilm inhibition
Enzyme InhibitionSignificantAChE inhibition
Anti-inflammatoryPotentialNot fully explored

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Benzyl group introduction : Reacting 2-chlorobenzyl halide with a dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide coupling : Using coupling agents like EDCI/HOBt to attach the 3-methoxyphenylamine moiety .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, while temperature control (60–80°C) minimizes side reactions .
  • Purity checks : Thin-layer chromatography (TLC) and recrystallization (e.g., ethanol/water mixtures) ensure >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., 2-chlorophenyl methyl protons at δ 4.8–5.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 411.0872) .
  • X-ray Crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding interactions (e.g., carboxamide N–H···O motifs) .

Advanced Research Questions

Q. How can reaction kinetics be studied to optimize the yield of this compound?

  • Methodological Answer :
  • Time-resolved sampling : Withdraw aliquots at intervals (e.g., 0, 1, 3, 6 hrs) and quantify intermediates via HPLC .
  • Rate constant determination : Fit data to pseudo-first-order models (e.g., ln[C] vs. time plots) under varying temperatures (25–80°C) .
  • Activation energy calculation : Use the Arrhenius equation to identify energy barriers for key steps (e.g., carboxamide coupling) .

Q. What computational approaches predict the compound’s bioactivity and interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with lowest ∆G values .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 2-chloro vs. 3-methoxy groups) with IC₅₀ data from enzyme assays .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) across 3–5 log concentrations to confirm EC₅₀ trends .
  • Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 2-chlorophenyl variants) to isolate substituent effects .

Q. What strategies mitigate side reactions during synthesis, such as dihydropyridine ring oxidation?

  • Methodological Answer :
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent O₂-mediated oxidation .
  • Reducing agents : Add ascorbic acid (1–2 mol%) to stabilize the dihydropyridine core .
  • Solvent selection : Use aprotic solvents (e.g., THF) instead of DMSO, which may act as an oxidizing agent .

Q. How can statistical experimental design improve synthesis efficiency?

  • Methodological Answer :
  • Factorial design : Vary temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ matrix to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model yield (%) as a function of variables; use central composite design for non-linear optimization .
  • Machine learning : Train algorithms (e.g., random forest) on historical reaction data to predict optimal stoichiometry .

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